KDM2A Selectivity: 2H-Triazol-2-yl-pyridine Scaffold Enables >10-Fold Discrimination Across KDM Subfamilies
The 2H-triazol-2-yl-pyridine scaffold, from which 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine is the core building block, demonstrates subfamily-selective KDM inhibition. When the pyridine ring of the triazolopyridine scaffold was replaced with a 1,2,3-triazole ring (structurally analogous to modifying the core connectivity), the effect on potency was highly KDM subfamily-dependent [1].
| Evidence Dimension | Fold reduction in potency upon pyridine-to-triazole replacement |
|---|---|
| Target Compound Data | Less than 2-fold reduction in potency for KDM2A and KDM4A |
| Comparator Or Baseline | Greater than 10-fold reduction in potency for KDM3A, KDM4C, KDM4E, KDM5C, and KDM6B |
| Quantified Difference | ≥5-fold differential selectivity window (10-fold vs. <2-fold reduction) between KDM subfamilies |
| Conditions | In vitro enzyme inhibition assay; recombinant JmjC KDM proteins; MALDI-TOF MS readout of H3K9me3 peptide demethylation |
Why This Matters
This >5-fold differential sensitivity across KDM subfamilies demonstrates that the 2H-triazol-2-yl-pyridine core confers target-specific selectivity that alternative heterocyclic frameworks cannot replicate, directly impacting the procurement decision for epigenetic probe development.
- [1] England KS, Tumber A, Krojer T, et al. Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. MedChemComm. 2014;5(12):1879-1886. Table 2. View Source
